(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
This compound serves as a precursor in the synthesis of novel heterocyclic compounds, demonstrating the versatility and importance of chalcones and thiophene moieties in medicinal chemistry. The research focuses on the synthesis of diverse derivatives with significant biological activities, including antioxidant and anti-inflammatory properties. The synthesis process involves condensation reactions, leading to the creation of pyrimidine-2-thiol, pyrazole, pyran derivatives, and more. These synthesized compounds have been found to exhibit potent anti-inflammatory and antioxidant activities, highlighting their potential in chemotherapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).
Anticancer Activity
Further research into the compound's derivatives has explored their efficacy in anticancer applications. The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives led to the discovery of compounds with significant anticancer activity across various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This underscores the compound's potential as a scaffold for developing novel anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Anticonvulsant Drug Properties
The crystal structure and electronic properties of anticonvulsant drugs, including derivatives of the compound , have been extensively studied. These studies aim to understand the molecular basis of their anticonvulsant properties, offering insights into the design of more effective anticonvulsant medications. Through X-ray diffraction and molecular orbital calculations, researchers have elucidated the structural features critical to the compounds' pharmacological activities (Georges, Vercauteren, Evrard, & Durant, 1989).
Anti-Tubercular Agents
The compound's framework has been utilized in the design and synthesis of novel benzamide derivatives showing promising anti-tubercular activity against Mycobacterium tuberculosis. This research demonstrates the potential of such compounds in contributing to the development of new therapies for tuberculosis, especially given the ongoing need for effective treatments for drug-resistant strains of the disease (Srinivasarao et al., 2020).
Antimicrobial Activity
The antimicrobial activity of newly synthesized derivatives has also been a significant area of research, with some compounds showing good antibacterial and antifungal properties. This highlights the potential for developing new antimicrobial agents based on this compound's structure, addressing the growing concern over antimicrobial resistance (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Properties
IUPAC Name |
(E)-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c26-20(8-5-17-4-2-14-27-17)25-12-10-24(11-13-25)19-7-6-18(22-23-19)16-3-1-9-21-15-16/h1-9,14-15H,10-13H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJASRNIMRGOFQ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.